molecular formula C20H17Cl2NO3 B2995638 1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-96-3

1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2995638
CAS RN: 877810-96-3
M. Wt: 390.26
InChI Key: HDMYKZUETYCZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a spiro compound, which means it has two rings that share a single atom. The name suggests it contains a chroman ring (a benzene ring fused to a heterocyclic ring containing an oxygen atom) and a piperidin ring (a six-membered ring with one nitrogen atom), with a 2,5-dichlorobenzoyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spiro configuration and the dichlorobenzoyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dichlorobenzoyl group and the nitrogen in the piperidin ring. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dichlorobenzoyl group could potentially make the compound more polar, influencing its solubility in various solvents .

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines have gained popularity in drug discovery programs due to their three-dimensional chemical space exploration. The review by Griggs, Tape, & Clarke (2018) focuses on methodologies used for constructing spiropiperidines over the last decade, highlighting their synthesis strategies and applications in drug discovery projects.

Spiropyran Derivatives for Chemo- and Biosensing

Spiropyrans, exhibiting photochromic properties, are utilized for monitoring various molecules and ions, indicating their potential in chemo- and biosensing applications. The comprehensive discussion by Ali, Kharbash, & Kim (2020) covers the detection of metal ions, anions, acids, solvents, and biomolecules using spiropyran derivatives.

Chromones as Radical Scavengers

Chromones and their derivatives are known for their antioxidant properties, neutralizing active oxygen and inhibiting free radical processes, potentially delaying or inhibiting cell impairment. The review by Yadav, Parshad, Manchanda, & Sharma (2014) summarizes over 400 naturally and synthetically derived chromone derivatives with antioxidant potential.

Spirocyclic Derivatives as Antioxidants

Spiro compounds have garnered interest due to their biological activities, including antioxidant activities. The article by Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado (2021) overviews the synthesis and antioxidant activities found in spiro compounds, underscoring their significance in developing drugs with potential antioxidant properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as its potential as a pharmaceutical or its reactivity in various chemical reactions .

properties

IUPAC Name

1'-(2,5-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO3/c21-13-5-6-16(22)15(11-13)19(25)23-9-7-20(8-10-23)12-17(24)14-3-1-2-4-18(14)26-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYKZUETYCZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

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